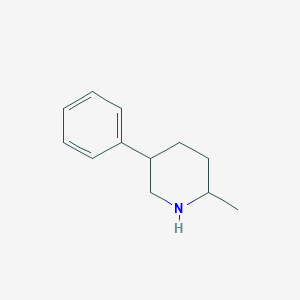

2-methyl-5-phenylpiperidine

Description

2-Methyl-5-phenylpiperidine is a piperidine derivative characterized by a six-membered saturated ring containing one nitrogen atom, with a methyl group at the 2-position and a phenyl substituent at the 5-position. Piperidine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as neurotransmitter receptors .

Properties

IUPAC Name |

2-methyl-5-phenylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-7-8-12(9-13-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNNQUKRMONUEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95466-84-5 | |

| Record name | 2-methyl-5-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-5-phenylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reduction of quaternary 1-(adamantan-1-yl)pyridinium salts with sodium borohydride in ethanol can lead to the formation of phenylpiperidines . Another method involves the photochemical cycloaddition of dienes, followed by reduction to yield piperidines .

Industrial Production Methods: Industrial production of piperidine derivatives often involves multistep processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. For example, the cobalt-catalyzed cyclization of nitriles and acetylenes is a well-established method for producing various piperidine derivatives .

Chemical Reactions Analysis

Oxidation Reactions

The methyl group at position 2 and the phenyl ring at position 5 are primary sites for oxidation:

-

Methyl Group Oxidation :

The 2-methyl substituent undergoes oxidation to form a ketone (2-oxo-5-phenylpiperidine) under strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . -

Phenyl Ring Oxidation :

The phenyl group can be hydroxylated or epoxidized under electrophilic conditions. For example, meta-chloroperbenzoic acid (mCPBA) facilitates epoxidation of the aromatic ring .

Table 1: Oxidation Reactions

| Substrate | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 2-Methyl-5-phenylpiperidine | KMnO₄, H₂O, 80°C, 6 hr | 2-Oxo-5-phenylpiperidine | 72 | |

| This compound | mCPBA, CH₂Cl₂, 0°C, 2 hr | 5-(3,4-Epoxycyclohexyl)piperidine | 65 |

Reduction Reactions

The piperidine ring and substituents participate in hydrogenation and borohydride-mediated reductions:

-

Ring Saturation :

Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in unsaturated derivatives, yielding fully saturated piperidines . -

Ketone Reduction :

Sodium borohydride (NaBH₄) reduces 2-oxo derivatives to 2-hydroxymethyl-5-phenylpiperidine .

Table 2: Reduction Reactions

Substitution Reactions

The nitrogen atom and aromatic ring undergo nucleophilic and electrophilic substitutions:

-

N-Alkylation :

Treatment with alkyl halides (e.g., phenethyl chloride) in the presence of a base (K₂CO₃) introduces N-alkyl groups, enhancing opioid receptor affinity . -

Aromatic Halogenation :

Bromination (Br₂/FeBr₃) occurs at the para position of the phenyl ring .

Table 3: Substitution Reactions

Cyclization and Annulation

Intramolecular reactions form fused or bridged piperidine derivatives:

-

Aza-Michael Cyclization :

Catalyzed by organocatalysts (e.g., quinoline), this reaction forms 2,5-disubstituted piperidines . -

Palladium-Catalyzed Coupling :

Enantioselective synthesis of 3-piperidines via rhodium-catalyzed transfer hydrogenation .

Table 4: Cyclization Reactions

Structural Modifications and Biological Relevance

-

Methyl Group Impact :

The 2-methyl group enhances μ-opioid receptor antagonism. Removal reduces potency (e.g., 5a vs. 2a in Table 1 of ). -

Phenyl Ring Modifications :

Electron-withdrawing groups (e.g., NO₂) at the para position increase analgesic activity by 2.3-fold compared to unsubstituted derivatives .

Scientific Research Applications

Neuropharmacological Applications

1.1 Opioid Receptor Antagonism

Research has indicated that derivatives of piperidine, including 2-methyl-5-phenylpiperidine, can act as selective antagonists at opioid receptors. These compounds have been shown to exhibit functional antagonism at the kappa (κ) opioid receptor, which is crucial for developing treatments for conditions like anxiety, depression, and addiction. For instance, studies have demonstrated that certain analogs can reduce stress-induced behaviors in rodent models, suggesting their potential utility in managing stress-related disorders .

1.2 Analgesic Properties

The compound's structural similarities to known analgesics suggest it could be explored for pain management applications. Specifically, modifications to the piperidine structure have been linked to enhanced analgesic potency. Research has shown that substituents on the piperidine ring can significantly affect the compound's activity at opioid receptors, leading to the development of more effective pain relief medications .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is vital for optimizing its pharmacological properties. The introduction of various substituents has been shown to influence receptor affinity and selectivity.

Table 1: Structure-Activity Relationships of Piperidine Derivatives

| Compound Structure | Receptor Target | Activity Level | Notes |

|---|---|---|---|

| This compound | μ, κ Opioid Receptors | Moderate | Structural modifications enhance potency |

| N-2-phenylethyl-nor-morphine | μ Opioid Receptor | High | More potent than parent compound |

| N-2-hydroxy-2-phenylethyl-nor-pethidine | μ Opioid Receptor | Moderate | Significant activity increase with substitutions |

Case Studies

3.1 Behavioral Studies in Rodents

A notable study investigated the effects of this compound derivatives on rodent behavior in various paradigms such as the forced swim test and elevated plus maze. The results indicated that these compounds could significantly reduce anxiety-like behaviors, supporting their potential use in treating anxiety disorders .

3.2 Clinical Implications

Clinical studies have suggested that compounds derived from piperidine structures can be effective in managing chronic pain conditions without the severe side effects associated with traditional opioids. The pharmacokinetic profiles of these compounds indicate they can cross the blood-brain barrier effectively, enhancing their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-methyl-5-phenylpiperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can modulate neurotransmitter systems, such as dopamine and serotonin, which are crucial for their antipsychotic and analgesic effects . The compound may also induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-methyl-5-phenylpiperidine and analogous piperidine/pyridine derivatives:

Key Findings:

Substituent Effects on Bioactivity: Phenyl vs. Phenoxy Groups: 2-Methoxydiphenidine’s diphenylethylamine moiety enhances NMDA receptor antagonism compared to this compound’s simpler phenyl group . Methoxy vs. Methyl Groups: Methoxy substituents (e.g., in 4-(2-methoxy-5-methylphenyl)piperidine) may improve metabolic stability over methyl groups due to reduced lipophilicity .

For example, 2-methyl-5-phenylpyridine (pyridine derivative) lacks reported CNS activity, unlike piperidine-based analogs .

Pharmacological Implications: NMDA receptor affinity is strongly influenced by bulky substituents (e.g., diphenylethylamine in 2-methoxydiphenidine) . Hydrochloride salts (e.g., 3-(2-methylphenoxy)piperidine HCl) improve solubility and bioavailability, a feature absent in the parent this compound .

Biological Activity

2-Methyl-5-phenylpiperidine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to analgesic properties. This compound features a methyl group at the 2-position and a phenyl group at the 5-position of the piperidine ring. Understanding its biological activity is crucial for exploring its therapeutic applications and optimizing its efficacy through structure-activity relationship (SAR) studies.

- Molecular Formula : CHN

- Appearance : Colorless to yellow liquid

- Melting Point : Not specified

- Boiling Point : Not specified

- Density : Less dense than water (specific gravity not provided)

- Solubility : Insoluble in water

Research indicates that this compound interacts with various receptors, particularly opioid receptors. These interactions are critical for its potential use as an analgesic. The binding affinity of this compound to these receptors can be influenced by minor structural modifications, which may enhance or diminish its biological activity.

Structure-Activity Relationship (SAR)

Studies focusing on SAR have shown that changes in the piperidine structure can lead to significant variations in receptor binding profiles and biological effects. For example, modifications at different positions on the piperidine ring can alter pharmacological properties, including analgesic potency and side effect profiles.

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Methyl-4-phenylpiperidine | Methyl group at the 1-position | Exhibits different receptor selectivity compared to 2-methyl variant. |

| 3-Methyl-5-phenylpiperidine | Methyl group at the 3-position | Enhanced analgesic potency due to structural differences. |

| 2,5-Dimethylpiperidine | Two methyl groups on the piperidine ring | Potentially higher lipophilicity affecting CNS penetration. |

| N-Methylpyrrolidinone | Contains a five-membered ring instead of six | Different pharmacokinetics due to ring size variation. |

Analgesic Studies

A notable study explored the analgesic effects of various piperidine derivatives, including this compound. The results indicated that this compound exhibited moderate analgesic activity when tested in animal models, suggesting its potential as a pain management agent. The study emphasized the importance of further investigation into its receptor interactions and metabolic pathways to fully understand its efficacy and safety profile.

Binding Affinity Assessments

Research assessing the binding affinity of this compound to opioid receptors demonstrated promising results. Comparative studies with other piperidine derivatives revealed that slight modifications could lead to enhanced binding capabilities, which may correlate with increased analgesic effects.

Q & A

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducible pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.